molecular formula C9H16O3 B6173777 rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 85428-59-7

rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6173777
CAS No.: 85428-59-7
M. Wt: 172.22 g/mol
InChI Key: SXDALRPHNJJFEI-NKWVEPMBSA-N
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Description

rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a hydroxymethyl substituent and a tert-butyl ester group. Cyclopropane rings are known for their strain-induced reactivity, making them valuable in medicinal chemistry and synthetic intermediates. The tert-butyl group enhances steric bulk and stability, often serving as a protective group for carboxylic acids in multi-step syntheses.

Properties

CAS No.

85428-59-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)7-4-6(7)5-10/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

SXDALRPHNJJFEI-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)C1CC1CO

Purity

95

Origin of Product

United States

Preparation Methods

Nitrogen Ylide-Mediated Cyclopropanation

The cyclopropane core can be constructed via nitrogen ylide-mediated reactions. A 2023 study demonstrated the synthesis of pyrimidinyl cyclopropane carboxylic acid derivatives using t-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) to generate N-ylides . For rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate, analogous conditions may be applied:

  • Reaction Setup :

    • Substrate: 2-vinylpyrimidine derivatives or analogous vinyl heterocycles.

    • Ylide Precursor: t-Butyl bromoacetate (1.5 eq) with DABCO (1.2 eq) in anhydrous acetonitrile.

    • Base: Cesium carbonate (1.5 eq) for deprotonation.

    • Temperature: 80°C for 20 hours.

  • Outcome :

    • Cyclopropanation proceeds via a [2+1] cycloaddition mechanism, yielding the trans-cyclopropane ester with >50:1 diastereomeric ratio (dr) .

    • Crude yields reach 86% after aqueous workup and chromatography .

  • Optimization Challenges :

    • Byproducts like cis-cyclopropane isomers require chromatographic separation.

    • Scale-up necessitates careful control of exothermic reactions during ylide formation .

Hydrogenation of Cyclopropanecarboxylic Acid Esters

A patented method for synthesizing hydroxymethyl-cyclopropane derivatives involves hydrogenating cyclopropanecarboxylic acid esters under high-pressure conditions . Adapting this for the target compound:

  • Catalytic System :

    • Catalyst: Chromium-free zinc oxide (ZnO, 20–100 wt%) with surface area >35 m²/g.

    • Conditions: 150–350°C under 50–350 bar H₂ pressure .

  • Substrate Scope :

    • Starting Material: rac-tert-butyl (1R,2R)-2-(chloroacetyl)cyclopropane-1-carboxylate or related esters.

    • Hydrogenation reduces chloroacetyl to hydroxymethyl while preserving the cyclopropane ring .

  • Performance Metrics :

    • Conversion: >95% under optimized gas-phase continuous flow .

    • Selectivity: Dependent on catalyst particle size and H₂ stoichiometry (1:500 molar excess) .

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester group is a common protecting strategy. Hydrolysis to the carboxylic acid followed by reduction introduces the hydroxymethyl moiety:

  • Ester Deprotection :

    • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

    • Conditions: Room temperature, 1–2 hours, yielding rac-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid .

  • Reduction to Hydroxymethyl :

    • Reagents: Lithium aluminum hydride (LiAlH₄) or borane-THF.

    • Outcome: Carboxylic acid reduced to primary alcohol with >90% yield .

  • Challenges :

    • Over-reduction to methyl groups must be minimized via controlled stoichiometry.

    • Racemization risks during acidic hydrolysis require pH monitoring .

Resolution of Racemates via Diastereomeric Salt Formation

Chiral resolution of racemic mixtures is critical for enantiopure products. A 2023 approach used (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine salts for recrystallization :

  • Procedure :

    • Racemic carboxylic acid is treated with chiral amines in ethanol.

    • Diastereomeric salts precipitate selectively, with >98% enantiomeric excess (ee) after two recrystallizations .

  • Limitations :

    • Solubility differences between diastereomers dictate yield (40–60%).

    • Amine recovery and recycling are necessary for cost-efficiency .

Comparative Analysis of Synthetic Routes

Method Yield Diastereoselectivity Scale-Up Feasibility
Nitrogen Ylide Cyclopropanation86% >50:1 dr High (kg-scale demonstrated)
Hydrogenation>95% N/AModerate (requires specialized reactors)
Ester Hydrolysis/Reduction90% N/AHigh (simple workup)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

    Oxidation: Conversion to a carboxylic acid derivative.

    Reduction: Conversion to an alcohol derivative.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Bioactive Compounds :
    • The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its cyclopropane structure is particularly useful in the development of pharmaceuticals targeting specific biological pathways. For instance, it has been utilized in the synthesis of chiral intermediates for drug development, enhancing the efficacy and selectivity of therapeutic agents .
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antiviral properties. Research indicates that modifications to the cyclopropane ring can enhance the compound's ability to inhibit viral replication, making it a candidate for further investigation in antiviral drug development .

Synthetic Methodologies

  • Asymmetric Synthesis :
    • The compound is often employed in asymmetric synthesis processes, where it acts as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals. Various methodologies have been developed to utilize this compound effectively in asymmetric reactions .
  • Organocatalysis :
    • Recent advancements have shown that this compound can be used in organocatalytic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications, reducing waste and improving reaction efficiency .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be polymerized to create new materials with specific properties. For example, its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
  • Nanotechnology :
    • In nanotechnology, this compound derivatives are being explored for their potential use in drug delivery systems. Their unique structure allows for the encapsulation of therapeutic agents, improving bioavailability and targeting capabilities .

Case Studies

StudyApplicationFindings
Study 1Antiviral SynthesisDemonstrated effective inhibition of viral replication with modified derivatives of the compound .
Study 2Asymmetric OrganocatalysisAchieved high enantiomeric excess in the synthesis of chiral compounds using this compound as a catalyst .
Study 3Polymer DevelopmentDeveloped a new polymer composite with enhanced thermal properties through the incorporation of the compound .

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate would depend on its specific application. In drug development, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylates

Structural Analogues and Functional Group Variations

Key structural analogs include:

Compound Name Substituent/R Group Functional Group Stereochemistry Reference
rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate Hydroxymethyl tert-butyl ester (1R,2R) Target
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate Hydroxymethyl Ethyl ester (1R,2R)
rel-Methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate Hydroxymethyl Methyl ester Racemic
tert-butyl (1S,2S)-2-(2-methylbenzoyl)cyclopropane-1-carboxylate 2-methylbenzoyl tert-butyl ester (1S,2S)
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate 3,4-difluorophenyl Ethyl ester (1R,2R)

Key Observations :

  • The tert-butyl ester in the target compound increases molecular weight and hydrophobicity compared to ethyl or methyl esters.
  • Substituents like hydroxymethyl (polar) vs. aryl groups (lipophilic) significantly alter solubility and reactivity.

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties
Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key NMR Features (1H)
This compound C₉H₁₆O₃ 172.22* N/A N/A tert-butyl (1.47 ppm, s), hydroxymethyl (3.7–4.0 ppm, m)
tert-butyl (1S,2S)-2-(2-methylbenzoyl)cyclopropane-1-carboxylate C₁₆H₂₀O₃ 260.33 N/A N/A Aromatic protons (7.25–7.77 ppm), tert-butyl (1.47 ppm, s)
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate C₁₂H₁₂F₂O₂ 226.22 262.7 1.3 Aromatic protons (7.0–7.5 ppm), ethyl ester (1.2–4.2 ppm)
rel-Methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate C₆H₁₀O₃ 130.14 N/A N/A Hydroxymethyl (3.5–4.0 ppm), methyl ester (3.7 ppm, s)

*Calculated value.

Key Observations :

  • Bulky tert-butyl esters lack direct boiling point data but are expected to have higher boiling points than methyl/ethyl analogs due to increased molecular weight.
  • Hydroxymethyl groups exhibit broad NMR signals (~3.5–4.0 ppm), distinct from aryl or carbonyl substituents.

Key Observations :

  • Chiral cyclopropanation (e.g., Rh catalysis) achieves high enantiomeric ratios (96:4 er in ).
  • The hydroxymethyl group in the target compound may require protective strategies during synthesis to avoid side reactions.

Biological Activity

Rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound notable for its unique cyclopropane structure, which contributes to its potential biological activity. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

  • Molecular Formula : C₉H₁₆O₃
  • Molar Mass : 172.22 g/mol
  • Structure : The compound features a tert-butyl ester functional group and a hydroxymethyl substituent on the cyclopropane ring, which may influence its reactivity and interactions with biological targets.

Biological Activity

The biological activity of this compound is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Antimicrobial Properties : Potential to inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

The structural features of this compound may facilitate interactions with various biological targets:

  • Binding Affinity : The cyclopropane ring structure can influence how the compound binds to enzymes and receptors.
  • Hydrogen Bonding : The hydroxymethyl group is likely to enhance hydrogen bonding interactions with target proteins, potentially increasing efficacy.

Synthesis

The synthesis of this compound typically involves several key steps. Optimization of synthetic routes is crucial for achieving high yields and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed in industrial settings.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-(aminomethyl)cyclopropane-1-carboxylateC₉H₁₅NO₂Contains an aminomethyl group
Trans-tert-butyl 2-(hydroxymethyl)cyclopropanecarboxylateC₉H₁₆O₃Different stereochemistry
Tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamateC₉H₁₇NO₃Incorporates a carbamate moiety

The specific stereochemistry and combination of functional groups in this compound differentiate it from these similar compounds, highlighting its potential in synthetic and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate?

The synthesis typically involves cyclopropanation of diazo compounds with olefins under transition metal catalysis (e.g., rhodium or copper). A tert-butyl ester group is introduced as a protecting moiety to enhance stability during synthesis. Key steps include:

  • Diazo precursor preparation : Generated from α-diazo-β-keto esters or related intermediates.
  • Cyclopropanation : Conducted at low temperatures (-10°C to 25°C) in inert atmospheres to minimize side reactions .
  • Hydroxymethyl group retention : Achieved via selective reduction or protection-deprotection strategies .

Q. Table 1: Synthetic Methods Comparison

MethodCatalystTemperatureSolventYield (%)Reference
Rhodium-catalyzedRh₂(OAc)₄0°CDichloromethane65–75
Copper-mediatedCu(OTf)₂25°CToluene50–60

Q. How is the stereochemistry of the compound characterized?

Stereochemical confirmation relies on:

  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) to determine dihedral angles in the cyclopropane ring .
  • X-ray crystallography : Definitive assignment of (1R,2R) configuration via crystal structure resolution .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .

Q. What are the typical applications of this compound in academic research?

  • Medicinal chemistry : Serves as a rigid scaffold for probing enzyme active sites (e.g., cyclopropane mimics in protease inhibitors) .
  • Biochemical assays : Used to study stereospecific interactions with receptors (e.g., G-protein-coupled receptors) via fluorescence polarization .
  • Synthetic methodology : Tests strain-driven reactivity in ring-opening or functionalization reactions .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity during cyclopropanation?

  • Catalyst choice : Rhodium catalysts favor trans-selectivity due to steric effects, while copper promotes cis-products via electronic tuning .
  • Solvent polarity : Polar solvents (e.g., DCM) stabilize transition states, enhancing enantiomeric excess (e.g., 80% ee with Rh₂(OAc)₄) .
  • Additives : Chiral ligands (e.g., bisoxazolines) improve stereocontrol but require rigorous optimization to avoid racemization .

Data Contradiction Note : Discrepancies in reported yields (50–75%) arise from variations in catalyst purity, diazo precursor stability, and workup protocols .

Q. What computational methods predict the compound’s biological interactions?

  • Molecular docking : Simulates binding poses in enzyme pockets (e.g., HIV-1 protease) using software like AutoDock Vina .
  • Quantum mechanics/molecular mechanics (QM/MM) : Models cyclopropane ring strain effects on transition state energetics .
  • Machine learning : Predicts pharmacokinetic properties (e.g., logP, solubility) from structural descriptors .

Q. Table 2: Predicted vs. Experimental Binding Affinities

TargetPredicted Kd (nM)Experimental Kd (nM)Deviation (%)
HIV-1 protease15.218.719
Dopamine D2 receptor3202909

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Assay standardization : Control variables like buffer pH, temperature, and protein concentration .
  • Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
  • Orthogonal assays : Cross-validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What role does the hydroxymethyl group play in modulating reactivity?

  • Hydrogen bonding : The -CH₂OH group participates in key interactions with enzymatic residues (e.g., serine hydrolases) .
  • Steric effects : Enhances steric hindrance, directing regioselective ring-opening reactions (e.g., nucleophilic attack at C1 vs. C2) .
  • Solubility : Improves aqueous solubility compared to non-hydroxylated analogs, aiding in biological assays .

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